molecular formula C25H34O7 B1234470 Gradolide

Gradolide

Cat. No. B1234470
M. Wt: 446.5 g/mol
InChI Key: BCRODGCGQKENCQ-SHQNSFORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gradolide is a sesquiterpene lactone.

Scientific Research Applications

Apoptosis Induction in Cancer Cells

Sangre de grado, from which gradolide may be derived, has been shown to induce apoptosis in various human cancer cells, including stomach and colon cancers. The compound triggers cell death and disrupts cell adherence, similar to the effects observed with known anti-cancer agents like Taxol. This suggests potential anti-cancer applications of gradolide, warranting further investigation into its efficacy and mechanisms of action in cancer treatment (Sandoval et al., 2002).

Gastrointestinal Healing Properties

Studies on sangre de grado, associated with gradolide, demonstrate its effectiveness in healing gastrointestinal ulcers and treating gastritis and diarrhea. The compound facilitates ulcer healing by reducing inflammation, myeloperoxidase activity, and bacterial content in ulcers. It also impairs secretory responses to inflammatory stimuli in the gastrointestinal tract, highlighting its potential as a natural remedy for gastrointestinal disorders (Miller et al., 2000).

Chondroprotective Effects

Extracts from sangre de grado, which may contain gradolide, exhibit chondroprotective effects by inhibiting matrix metalloproteinases and promoting IGF-1 production by human chondrocytes. This suggests potential applications in joint health, wound healing, and anti-inflammatory treatments, presenting a natural alternative for managing conditions related to cartilage degradation and inflammation (Miller et al., 2007).

properties

Product Name

Gradolide

Molecular Formula

C25H34O7

Molecular Weight

446.5 g/mol

IUPAC Name

[(3S,3aR,4S,6S,6aS,9aS,9bS)-6-hydroxy-3,6,9-trimethyl-3-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C25H34O7/c1-8-13(3)21(26)30-17-12-24(6,29)16-11-10-15(5)18(16)20-19(17)25(7,23(28)31-20)32-22(27)14(4)9-2/h8-10,16-20,29H,11-12H2,1-7H3/b13-8-,14-9-/t16-,17-,18+,19+,20-,24-,25-/m0/s1

InChI Key

BCRODGCGQKENCQ-SHQNSFORSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1C[C@]([C@H]2CC=C([C@H]2[C@H]3[C@@H]1[C@](C(=O)O3)(C)OC(=O)/C(=C\C)/C)C)(C)O

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2CC=C(C2C3C1C(C(=O)O3)(C)OC(=O)C(=CC)C)C)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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